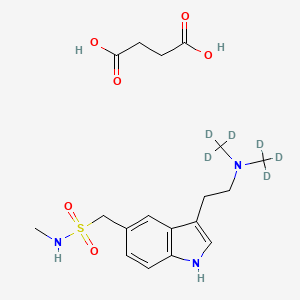
苏马曲坦-d6 琥珀酸盐
描述
- 苏马曲坦-d6 琥珀酸盐是苏马曲坦琥珀酸盐的氘标记形式。
- 苏马曲坦琥珀酸盐是一种口服有效的 5-HT1 受体激动剂,对 5-HT1D、5-HT1B 和 5-HT1A 受体分别具有 17 nM、27 nM 和 100 nM 的 Ki 值。
- 它通常用于偏头痛研究 .
科学研究应用
- 苏马曲坦-d6 琥珀酸盐在以下方面有应用:
- 药物化学:研究受体相互作用和药物设计。
- 生物学:研究血清素受体功能。
- 医学:了解偏头痛的病理生理学。
- 工业:开发稳定的同位素标记化合物用于研究目的。
作用机制
- 苏马曲坦通过与 5-HT1 受体结合发挥其作用。
- 分子靶标包括 5-HT1D、5-HT1B 和 5-HT1A 受体。
- 激活这些受体调节神经递质释放和血管收缩。
生化分析
Biochemical Properties
Sumatriptan-d6 Succinate interacts with 5-HT1 receptors, specifically 5-HT1D, 5-HT1B, and 5-HT1A . The nature of these interactions is agonistic, meaning that Sumatriptan-d6 Succinate binds to these receptors and activates them .
Cellular Effects
Sumatriptan-d6 Succinate, by activating 5-HT1 receptors, can influence various cellular processes. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism . The exact effects can vary depending on the specific cell type and the presence of these receptors.
Molecular Mechanism
The mechanism of action of Sumatriptan-d6 Succinate involves its binding to and activation of 5-HT1 receptors . This can lead to changes in gene expression and cellular metabolism. Additionally, it may inhibit or activate enzymes associated with these receptors .
Dosage Effects in Animal Models
The effects of Sumatriptan-d6 Succinate can vary with different dosages in animal models
Metabolic Pathways
Sumatriptan-d6 Succinate is metabolized primarily by monoamine oxidase A . The main metabolites are the inactive indole acetic acid and indole acetic acid glucuronide .
准备方法
- 苏马曲坦-d6 琥珀酸盐的合成路线涉及在苏马曲坦分子中的特定位置进行氘取代。
- 工业生产方法通常利用专门的氘标记试剂和条件来实现所需的标记。
化学反应分析
- 苏马曲坦-d6 琥珀酸盐可能发生各种反应,包括氧化、还原和取代。
- 这些反应中使用的常见试剂和条件对氘标记过程是特异性的。
- 这些反应形成的主要产物将是氘标记的苏马曲坦衍生物。
相似化合物的比较
- 苏马曲坦-d6 的独特之处在于其氘标记,这允许在研究中进行精确的定量分析。
- 类似的化合物包括非氘标记的苏马曲坦和相关的 5-HT1 受体激动剂。
生物活性
Sumatriptan-d6 succinate, a deuterated form of sumatriptan, is primarily utilized in the treatment of acute migraine attacks. As a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D, it plays a crucial role in alleviating migraine symptoms. This article explores the biological activity of sumatriptan-d6 succinate, including its pharmacokinetics, efficacy in clinical settings, and potential adverse effects.
Pharmacokinetics
The pharmacokinetic profile of sumatriptan-d6 succinate reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME).
The above table summarizes key pharmacokinetic parameters derived from various studies. Notably, sumatriptan-d6 succinate exhibits a rapid onset of action, particularly via subcutaneous administration, which is noted to provide pain relief within one hour for a significant percentage of patients.
Efficacy in Clinical Studies
Numerous clinical trials have assessed the efficacy of sumatriptan-d6 succinate in treating migraines:
- Subcutaneous Administration : A study indicated that 59% of patients experienced complete pain relief within two hours after receiving a 6 mg dose of subcutaneous sumatriptan compared to only 15% with placebo . The number needed to treat (NNT) was determined to be 2.3, highlighting its effectiveness.
- Intranasal Administration : Another study found that intranasal administration resulted in a Cmax approximately 19% higher than oral formulations, with comparable overall exposure (AUC0-inf) between different routes .
- Impact on Productivity : A randomized controlled trial demonstrated that sumatriptan significantly reduced productivity loss during migraine attacks by approximately 50% compared to placebo .
Case Study 1: Efficacy in Allodynic Patients
A study focused on patients with cutaneous allodynia who historically failed to respond to oral triptans found that 91% achieved headache relief at two hours post-treatment with subcutaneous sumatriptan . This suggests that even patients with heightened sensitivity can benefit from this treatment.
Case Study 2: Comparison of Dosage Forms
In a randomized crossover study comparing different dosages of sumatriptan, both the 3 mg and 6 mg subcutaneous doses provided similar pain relief outcomes . This indicates that lower doses may be effective for certain patients, potentially minimizing adverse effects.
Adverse Effects
While sumatriptan-d6 succinate is generally well-tolerated, some common adverse effects include:
属性
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMUFZNYQJOEI-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662198 | |
| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215621-31-0 | |
| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















